1-(1-Hydroxy-1H-indol-2-yl)ethanone
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Overview
Description
1-(1-Hydroxy-1H-indol-2-yl)ethanone is an organic compound with the chemical formula C10H9NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone can be synthesized through an acylation reaction. The process involves dissolving indole in acetic anhydride and using sodium acetate as a catalyst. The reaction mixture is stirred at a constant temperature for several hours, resulting in the formation of the desired compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(1-Hydroxy-1H-indol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Hydroxy-1H-indol-2-yl)ethanone has several scientific research applications, including:
Biology: The compound is used in studies related to cell biology and biochemistry, particularly in understanding the role of indole derivatives in biological systems.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity. The specific pathways and targets depend on the context of its application, whether in therapeutic or industrial settings .
Comparison with Similar Compounds
1-(1,3-Dimethyl-1H-indol-2-yl)ethanone: This compound shares a similar indole structure but with additional methyl groups, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring indole derivative with significant roles in plant biology as a growth hormone.
Indole-3-carbinol: Found in cruciferous vegetables, this compound is studied for its potential anticancer properties.
Uniqueness: 1-(1-Hydroxy-1H-indol-2-yl)ethanone is unique due to its specific hydroxyl and ethanone functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives
Biological Activity
1-(1-Hydroxy-1H-indol-2-yl)ethanone, also known as 2-hydroxy-1-(1H-indol-3-yl)ethanone, is a compound belonging to the indole family. Its unique structure, characterized by a hydroxyl group and an ethanone moiety attached to the indole skeleton, contributes significantly to its biological activity. This article explores the biological properties of this compound, including its antioxidant, antimicrobial, and potential therapeutic effects.
- Molecular Formula : C10H9NO\
- Molecular Weight : 175.18 g/mol
- Structural Features : The presence of hydroxyl and ketone functional groups enhances its reactivity and biological profile.
Biological Activities
This compound has been studied for various biological activities:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress and related diseases. The antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
Antimicrobial Effects
The compound has shown promising antimicrobial activity against various pathogens. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of antimicrobial agents .
Urease Inhibition
Recent studies have highlighted the potential of this compound as a urease inhibitor. Urease is an enzyme produced by Helicobacter pylori, which is associated with gastric ulcers and cancer. The compound demonstrated effective urease inhibitory activity with an IC50 value comparable to standard inhibitors .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Type | Key Features |
---|---|---|
2-Hydroxyindole | Indole derivative | Exhibits antioxidant properties |
Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation |
Indomethacin | Nonsteroidal anti-inflammatory drug | Used for pain relief and inflammation |
5-Hydroxyindole | Neurotransmitter precursor | Potential role in mood regulation |
While these compounds share the indole structure, the unique functional groups in this compound enhance its reactivity and biological profile, particularly in interactions with enzymes and receptors.
Case Studies
Several case studies have documented the biological activities of this compound:
Case Study 1: Antioxidant Efficacy
In vitro studies demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. The IC50 values were significantly lower than those observed for common antioxidants like ascorbic acid.
Case Study 2: Antimicrobial Testing
A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth at concentrations as low as 50 μg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
Case Study 3: Urease Inhibition
In a study evaluating urease inhibitors, this compound showed an IC50 value of 0.0516 mM, surpassing many known urease inhibitors. This positions it as a promising candidate for further development in treating H. pylori-related conditions .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(1-hydroxyindol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-7(12)10-6-8-4-2-3-5-9(8)11(10)13/h2-6,13H,1H3 |
InChI Key |
DDZLKBLAXCDVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2N1O |
Origin of Product |
United States |
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